AVN-944

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

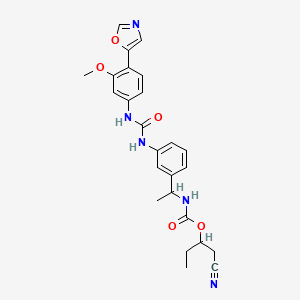

, is an orally active, potent, selective, noncompetitive, and specific inhibitor of inosine monophosphate dehydrogenase. This enzyme is essential for the de novo synthesis of guanine nucleotides, which are crucial for DNA and RNA synthesis. VX-944 has shown broad anti-cancer activities and is being researched for its potential in treating multiple myeloma and acute myeloid leukemia .

Preparation Methods

Synthetic Routes and Reaction Conditions: : VX-944 is synthesized through a series of chemical reactions that involve the formation of its core structure followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves multiple steps, including condensation reactions, cyclization, and purification processes .

Industrial Production Methods: : Industrial production of VX-944 involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet pharmaceutical standards. The compound is typically produced in a controlled environment to prevent contamination and ensure consistency .

Chemical Reactions Analysis

Types of Reactions: : VX-944 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed: : The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated compounds .

Scientific Research Applications

Chemistry: : VX-944 is used as a research tool to study the inhibition of inosine monophosphate dehydrogenase and its effects on nucleotide biosynthesis .

Biology: : In biological research, VX-944 is used to investigate its effects on cell proliferation, apoptosis, and metabolic pathways. It has been shown to inhibit the growth of various cancer cell lines .

Medicine: : VX-944 is being researched for its potential therapeutic applications in treating hematologic malignancies such as multiple myeloma and acute myeloid leukemia. It is also being studied for its antiviral properties .

Industry: : In the pharmaceutical industry, VX-944 is used in the development of new cancer therapies and antiviral drugs .

Mechanism of Action

VX-944 inhibits inosine monophosphate dehydrogenase, which is the rate-limiting enzyme in the de novo synthesis of guanine nucleotides. By inhibiting this enzyme, VX-944 depletes guanine nucleotide pools, leading to the disruption of DNA and RNA synthesis. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells. VX-944 also induces the expression of stress response genes, further contributing to its anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds: : Other compounds that inhibit inosine monophosphate dehydrogenase include mycophenolic acid and mizoribine .

Uniqueness: : VX-944 is unique in its high potency and selectivity for inosine monophosphate dehydrogenase. It has shown greater efficacy in preclinical studies compared to other inhibitors like mycophenolic acid. Additionally, VX-944 has demonstrated broad anti-cancer activities and potential antiviral properties, making it a versatile compound for various therapeutic applications .

Properties

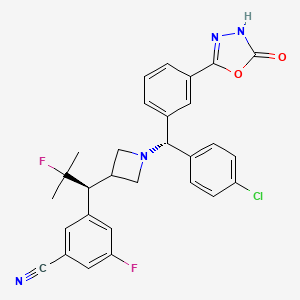

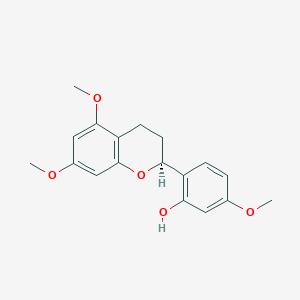

IUPAC Name |

1-cyanobutan-2-yl N-[1-[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N5O5/c1-4-20(10-11-26)35-25(32)28-16(2)17-6-5-7-18(12-17)29-24(31)30-19-8-9-21(22(13-19)33-3)23-14-27-15-34-23/h5-9,12-16,20H,4,10H2,1-3H3,(H,28,32)(H2,29,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYCPCOJTCINIFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC#N)OC(=O)NC(C)C1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)C3=CN=CO3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(4-Butan-2-ylphenyl)ethyl]-3-[(4-fluorophenyl)methyl]thiourea](/img/structure/B1256910.png)

![N-[(1R)-1-{4-[(2,4-dimethoxyphenyl)methyl]-5-[2-(1H-indol-3-yl)ethyl]-4H-1,2,4-triazol-3-yl}-2-(1H-indol-3-yl)ethyl]piperidine-4-carboxamide](/img/structure/B1256921.png)

![N-cyclopropyl-1-[1-[[5-(2-methylpropyl)-1H-pyrazol-3-yl]-oxomethyl]-4-piperidinyl]-4-piperidinecarboxamide](/img/structure/B1256925.png)